Fidexaban-d3
Description
Fidexaban-d3 is a deuterated analog of Fidexaban (CAS 183305-24-0), a direct Factor Xa inhibitor used in anticoagulant therapy. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies, minimizing ion suppression and improving analytical precision .
Properties
CAS No. |
1346601-11-3 |
|---|---|
Molecular Formula |
C₂₅H₂₁D₃F₂N₆O₅ |
Molecular Weight |
529.51 |
Synonyms |
N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine; CI 1031-d3; Fidexaban-d3; ZK 807834-d3; |
Origin of Product |
United States |
Preparation Methods
The synthesis of fidexaban-d3 involves the incorporation of deuterium atoms into the fidexaban molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective incorporation of deuterium . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Fidexaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Fidexaban-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of deuterated compounds and their properties . In biology and medicine, this compound is being investigated for its potential to prevent thrombotic events in patients with atrial fibrillation. Additionally, it is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs in the body . In industry, this compound may be used in the development of new anticoagulant therapies .
Mechanism of Action
Fidexaban-d3 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The molecular targets of this compound include the active site of factor Xa, where it binds and inhibits the enzyme’s activity . This inhibition disrupts the coagulation pathway and prevents thrombus formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fidexaban-d3 belongs to a class of deuterated Factor Xa inhibitors, which also includes Letaxaban-d5 and YM 60828-d3. Below is a detailed comparison of these compounds and their non-deuterated counterparts:
Structural and Analytical Properties
Key Observations:
- Deuterium Substitution: this compound and Letaxaban-d5 differ in the number of deuterium atoms (3 vs. 5), which impacts their mass spectral profiles. Deuterated analogs are critical for distinguishing analyte signals from endogenous matrix effects in bioanalytical workflows .
- Parent Compounds : Fidexaban and Letaxaban are clinically relevant anticoagulants, whereas YM 60828 and DPC 423 are primarily research tools or preclinical candidates .
Functional and Clinical Comparisons
- Fidexaban vs. Letaxaban : Both are orally active Factor Xa inhibitors, but Letaxaban (CAS 870262-90-1) has a distinct pharmacokinetic profile, with a longer half-life in some studies .
- Deuterated vs. For example, this compound’s deuterium atoms shift its molecular ion peak, allowing precise detection alongside non-deuterated Fidexaban .
Research Context
describes structurally distinct Factor Xa inhibitors (e.g., compounds 6m, 6n, 6o) featuring benzodioxol and quinazolinone moieties. While these share the therapeutic target (Factor Xa), their chemical scaffolds differ significantly from this compound, which retains the core structure of Fidexaban with targeted deuterium substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
